(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
(2E)-3-[(5-Chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound featuring a conjugated α,β-unsaturated nitrile (prop-2-enenitrile) backbone. This molecule integrates two critical structural motifs:
- A 1,3-thiazole ring substituted at position 4 with a 4-methylphenyl group.
- An (E)-configured enamine derived from a 5-chloro-2-methylaniline moiety.
Such structural features are common in pharmaceuticals and agrochemicals, where thiazole derivatives are known for antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-3-6-15(7-4-13)19-12-25-20(24-19)16(10-22)11-23-18-9-17(21)8-5-14(18)2/h3-9,11-12,23H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQHKIUFNPMLMY-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing literature regarding its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H17ClN2S
- Molecular Weight : 328.85 g/mol
- IUPAC Name : this compound
Anticancer Properties
Numerous studies have reported the anticancer activity of thiazole derivatives. The presence of the thiazole ring is crucial for their cytotoxic effects. For instance, compounds similar to the one have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast) | <1 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | A431 (skin) | 1.98 | Cell cycle arrest and apoptosis |
| Compound C | U251 (glioblastoma) | <10 | Inhibition of proliferation |
The compound's structure suggests that it may interact with key proteins involved in cell cycle regulation and apoptosis. The presence of electron-withdrawing groups, such as chlorine, enhances its potency by increasing lipophilicity and improving membrane permeability .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Studies have indicated that modifications on the thiazole ring can lead to enhanced activity against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazole derivatives have shown promise in other areas:
- Anticonvulsant Activity : Some thiazole compounds have demonstrated anticonvulsant properties in animal models, indicating potential use in epilepsy treatment.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : Thiazoles are known to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase, which could be beneficial in treating conditions like glaucoma and Alzheimer's disease.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of a structurally similar thiazole derivative, researchers found that the compound induced significant apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 . The study concluded that the thiazole moiety plays a critical role in enhancing cytotoxicity.
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were tested against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 16 µg/mL . The study emphasized the importance of structural modifications for optimizing antimicrobial efficacy.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring increase the compound’s electrophilicity, enhancing reactivity in Michael addition reactions .
- Methyl or methoxy groups on the thiazole’s phenyl ring improve solubility in organic solvents but may reduce bioavailability due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
